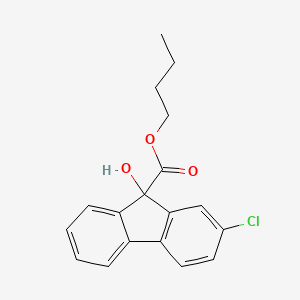
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These compounds are widely used in various industries due to their vibrant colors and ability to bind to different substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 5-nitro-2-aminopyridine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(N-propyl-N-sulfopropylamino)phenol under alkaline conditions to form the azo compound.
Salification: The final step involves converting the azo compound into its disodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The azo bond can be cleaved under acidic or basic conditions, leading to the formation of the corresponding amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, or tin(II) chloride.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid for sulfonation.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of 2-(5-Amino-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol.
Substitution: Formation of halogenated or sulfonated derivatives.
Hydrolysis: Formation of 5-nitro-2-aminopyridine and 5-(N-propyl-N-sulfopropylamino)phenol.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions in solution due to its ability to form colored complexes.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt involves its interaction with metal ions or biological molecules. The azo group can coordinate with metal ions, forming stable complexes that exhibit distinct colors. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Nitro-2-pyridylazo)-5-(N-ethyl-N-sulfopropylamino)phenol disodium salt
- 2-(5-Nitro-2-pyridylazo)-5-(N-methyl-N-sulfopropylamino)phenol disodium salt
- 2-(5-Nitro-2-pyridylazo)-5-(N-butyl-N-sulfopropylamino)phenol disodium salt
Uniqueness
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt is unique due to its specific substituents, which influence its solubility, stability, and reactivity. The presence of the propyl and sulfopropyl groups enhances its ability to interact with various substrates and improves its performance in analytical and industrial applications.
Eigenschaften
Molekularformel |
C17H19N5Na2O6S |
|---|---|
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
disodium;3-[4-[(4-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate |
InChI |
InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-5-15(16(23)11-13)19-20-17-12-14(22(24)25)6-7-18-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
KASNZLXDCDSKEW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=CC(=C2)[N+](=O)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)




![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)


![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)




![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)
